Orteronel - 566939-85-3

Orteronel

Catalog Number: EVT-288286
CAS Number: 566939-85-3
Molecular Formula: C18H17N3O2
Molecular Weight: 307.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Orteronel (TAK-700) is a non-steroidal, selective, and reversible inhibitor of the enzyme 17,20-lyase (CYP17A1) [, , , , ]. This enzyme plays a crucial role in the biosynthesis of androgens, hormones essential for the growth and proliferation of prostate cancer cells [, ].

Orteronel is classified as an androgen synthesis inhibitor []. Its primary function in scientific research involves studying its potential to suppress androgen production and consequently, inhibit the growth of hormone-dependent cancers, particularly prostate cancer [, , ].

Mechanism of Action

Orteronel selectively inhibits the 17,20-lyase activity of the CYP17A1 enzyme [, , , ]. This enzyme catalyzes two sequential reactions in the androgen biosynthesis pathway: 17α-hydroxylation and 17,20-lyase reaction []. By inhibiting the 17,20-lyase step, Orteronel effectively blocks the production of androgens like testosterone and androstenedione, both in the testes and adrenal glands, as well as within the prostate cancer cells themselves [, , ]. This disruption of androgen production creates an environment that is less favorable for the growth and survival of prostate cancer cells [, ].

Studies indicate that Orteronel demonstrates a greater specificity for inhibiting the 17,20-lyase activity compared to the 17α-hydroxylase activity of CYP17A1 [, , ]. This selective inhibition is considered advantageous as it potentially minimizes the accumulation of mineralocorticoids, which can lead to undesirable side effects like hypertension and hypokalemia often observed with less selective CYP17A1 inhibitors [, ].

Applications

The primary application of Orteronel in scientific research has been in the field of oncology, specifically for investigating its potential as a treatment for hormone-dependent cancers like prostate cancer [, , ].

  • Inhibition of Androgen Production: Orteronel's ability to effectively suppress androgen production by inhibiting CYP17A1 has been demonstrated in both preclinical and clinical studies [, , ]. This finding makes it a valuable tool for researchers investigating the role of androgens in the development and progression of hormone-dependent cancers.
  • Treatment of Castration-Resistant Prostate Cancer (CRPC): Several clinical trials have been conducted to evaluate Orteronel's efficacy in treating CRPC, a form of prostate cancer that continues to progress even when testosterone levels are very low [, , , , , , , , , ]. While some trials have shown promising results with Orteronel demonstrating the ability to delay disease progression and improve progression-free survival, it failed to demonstrate a significant improvement in overall survival in the ELM-PC 5 phase III trial [, , , , ].
  • Treatment of Metastatic Hormone-Sensitive Prostate Cancer (mHSPC): Orteronel has also been studied in the context of mHSPC [, ]. While it did not improve overall survival in the SWOG-1216 trial, it did show a significant improvement in progression-free survival [].
Future Directions
  • Understanding Resistance Mechanisms: Investigating the mechanisms of resistance to Orteronel in prostate cancer could provide valuable insights into the intricacies of the androgen signaling pathway and potentially lead to strategies for overcoming or circumventing such resistance [, , ].
  • Combination Therapies: Exploring the synergistic potential of Orteronel in combination with other anti-cancer agents could lead to more effective treatment regimens for hormone-dependent cancers [, , ].
  • Biomarker Development: Identifying biomarkers that can predict which patients are most likely to benefit from Orteronel therapy would allow for a more personalized and effective treatment approach [, ].
  • Expanding Applications: Further research is warranted to explore Orteronel's potential in treating other hormone-dependent cancers beyond prostate cancer [, , ].

Properties

CAS Number

566939-85-3

Product Name

Orteronel

IUPAC Name

6-[(7S)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

InChI

InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m0/s1

InChI Key

OZPFIJIOIVJZMN-SFHVURJKSA-N

SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O

Solubility

Soluble in DMSO, not in water

Synonyms

6-((7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo(1,2-c)imidazol-7-yl)-N-methyl-2-naphthamide
orteronel
TAK-700

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O

Isomeric SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@]3(CCN4C3=CN=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.